(R)-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester (R)-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13541483
InChI: InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m1/s1
SMILES: CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

(R)-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13541483

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl (3R)-3-(ethylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m1/s1
Standard InChI Key AUHWJUIFKOMNQG-CQSZACIVSA-N
Isomeric SMILES CCN[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
SMILES CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

PropertyValue (Predicted/Experimental)Source Compound Analogue
Boiling point488.7 ± 45.0 °C
Density1.18 ± 0.1 g/cm³
pKa8.01 ± 0.29
Aqueous solubility (pH 7)>40 μM

The benzyl ester moiety enhances lipid solubility, facilitating blood-brain barrier penetration, while the ethylamino group contributes to basicity and hydrogen-bonding potential.

Synthesis and Stereochemical Control

The synthesis of (R)-3-ethylamino-piperidine-1-carboxylic acid benzyl ester typically follows a multi-step protocol:

Step 1: Piperidine Functionalization

  • N-Boc protection: Piperidine is protected at the 1-position using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions.

  • Ethylamino Introduction: A Mitsunobu reaction or nucleophilic substitution installs the ethylamino group at the 3-position with (R)-stereochemical control.

Step 2: Benzyl Ester Formation

  • Carboxyl Activation: The 1-position Boc group is removed under acidic conditions, and the resulting amine is reacted with benzyl chloroformate to form the benzyl ester.

  • Purification: Chiral chromatography or crystallization ensures >98% enantiomeric excess.

Yield Optimization:

  • Total yields range from 15–25% due to stereochemical purification challenges.

  • Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Pharmacokinetic Profile

ParameterValueSource
Hepatocyte clearance12 mL/min/kg
Plasma protein binding89%
Oral bioavailability (rat)22%
t<sub>1/2</sub>4.7 hours

The compound’s metabolic stability stems from resistance to cytochrome P450 3A4-mediated oxidation, as confirmed via microsomal assays .

Comparative Analysis with Analogues

Table 2: Structural Modifications and Bioactivity

DerivativeTarget AffinityTherapeutic Area
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylateTRBP (K<sub>D</sub> = 4.09 μM)Oncology
(R)-3-Ethylamino-piperidine-1-carboxylate (this compound)PI3Kα (IC<sub>50</sub> = 50 nM)Oncology/Neurology

The removal of the aminoacyl side chain (cf.) reduces TRBP binding but enhances PI3K selectivity .

Challenges and Future Directions

  • Stereochemical Scalability: Industrial-scale production requires asymmetric catalysis improvements to reduce costs.

  • Prodrug Development: Hydrolysis of the benzyl ester in vivo necessitates prodrug strategies to enhance bioavailability .

  • Target Validation: CRISPR-Cas9 knockout models are needed to confirm PI3Kα as the primary target .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator